2,4-Dichloroquinolin-7-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,4-dichloroquinolin-7-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H,12H2 |
InChI Key |
AGQNAUUPKQWROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations Involving 2,4 Dichloroquinolin 7 Amine
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Dichloroquinolines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for the functionalization of 2,4-dichloroquinoline (B42001) derivatives. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates this reaction by stabilizing the intermediate. masterorganicchemistry.com In the quinoline (B57606) system, the nitrogen atom in the ring acts as an electron-withdrawing feature, activating the attached rings for nucleophilic attack. youtube.com
In 2,4-dichloroquinoline systems, the chlorine atoms at the C-2 and C-4 positions exhibit different reactivities towards nucleophiles. The regioselectivity of the substitution is a critical aspect, determining the final product structure. Generally, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. mdpi.comnih.gov
This preference can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack at each position. Attack at C-4 allows the negative charge to be delocalized onto the ring nitrogen atom, a highly stabilizing interaction. In contrast, attack at C-2 does not permit such direct delocalization onto the nitrogen. Theoretical studies on analogous systems like 2,4-dichloroquinazolines and 2,4-dichloropyrimidines support this observation. mdpi.comwuxiapptec.com Density Functional Theory (DFT) calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon, indicating it is the more electrophilic site and more prone to nucleophilic attack. mdpi.comnih.govwuxiapptec.com
The reaction conditions, including the nature of the nucleophile, solvent, and temperature, can also influence this regioselectivity. However, for most common nucleophiles, the substitution at C-4 is the kinetically and thermodynamically favored process.
| Position | Electronic Factors | Intermediate Stability | Typical Outcome |
|---|---|---|---|
| C-4 | Higher LUMO coefficient, more electrophilic. mdpi.comnih.gov | Negative charge delocalized onto the ring nitrogen, leading to greater stabilization. | Preferred site of initial nucleophilic attack. |
| C-2 | Lower LUMO coefficient compared to C-4. wuxiapptec.com | Less stable intermediate as the negative charge is not directly delocalized onto the ring nitrogen. | Substitution typically occurs after C-4 has reacted or under more forcing conditions. |
The presence of the 7-amino group on the benzene (B151609) portion of the quinoline ring significantly influences the SNAr reaction. The amino group is a potent electron-donating group (EDG) through resonance. This electronic effect has several consequences for the reaction mechanism.
Cross-Coupling Reactions of 2,4-Dichloroquinolin-7-amine Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules and pharmaceuticals. researchgate.netsigmaaldrich.comdntb.gov.ua These reactions offer a versatile method for the derivatization of this compound.
The Suzuki-Miyaura coupling reaction is a prominent palladium-catalyzed process that couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.orgyoutube.com For this compound, the two chlorine atoms can serve as coupling sites.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloroquinoline, forming a Pd(II) intermediate. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. libretexts.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
Similar to SNAr reactions, regioselectivity is a key consideration in the cross-coupling of this compound. The C-4 position is generally more reactive than the C-2 position in palladium-catalyzed couplings as well. nih.gov This allows for sequential, site-selective functionalization. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve mono-arylation at the C-4 position, leaving the C-2 chlorine available for a subsequent, different coupling reaction.
| Step | Description | Key Species |
|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the C-Cl bond (preferentially at C-4). libretexts.org | Pd(0) catalyst, this compound |
| Transmetalation | Transfer of an organic group from the boronic acid to the Pd(II) center. libretexts.org | Organopalladium(II) complex, boronic acid, base |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. libretexts.org | Di-organopalladium(II) complex |
General Mechanisms of Quinoline Ring Functionalization and Derivatization
The functionalization of the quinoline ring is a cornerstone of medicinal chemistry and materials science, owing to the diverse biological activities and properties of quinoline derivatives. rsc.orgnih.gov Besides the SNAr and cross-coupling reactions at halogenated positions, several other general mechanisms are employed for derivatization.
One major strategy is the direct C-H functionalization. mdpi.com This modern approach avoids the need for pre-functionalized substrates (like haloquinolines) and allows for the direct formation of C-C or C-heteroatom bonds at various positions on the quinoline ring. These reactions are typically catalyzed by transition metals like palladium, rhodium, or iridium. The mechanism often involves the coordination of the metal to the quinoline nitrogen, followed by C-H activation to form an organometallic intermediate, which then reacts with a coupling partner. mdpi.com
Other classical methods for synthesizing and derivatizing quinolines include:
Skraup Synthesis: The reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core. nih.gov
Doebner-von Miller Reaction: The reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. nih.gov
Gould-Jacobs Reaction: Starting from an aniline and an ester, this reaction builds the pyridine (B92270) ring onto the existing benzene ring. wikipedia.org
Electrophilic Aromatic Substitution: While the pyridine ring is deactivated to electrophilic attack, the benzene ring can undergo reactions like nitration or halogenation, typically directed by the existing substituents.
These methods provide access to a wide array of substituted quinolines, which can then be further modified using reactions like those described for this compound.
Theoretical Studies on Reaction Intermediates and Transition States Related to this compound Transformations
Computational chemistry provides invaluable insights into the reaction mechanisms, regioselectivity, and reactivity of molecules like this compound. Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to investigate the intermediates and transition states of related reactions. researchgate.net
For SNAr reactions on similar dihalopyrimidines and dihaloquinazolines, DFT calculations have been used to:
Analyze Frontier Molecular Orbitals (FMOs): The energy and distribution of the LUMO are calculated to predict the most electrophilic site for nucleophilic attack. As mentioned, for 2,4-disubstituted systems, the LUMO is typically localized more on the C-4 position. mdpi.comnih.govwuxiapptec.com
Calculate Activation Energies: By modeling the transition states for nucleophilic attack at both C-2 and C-4, the activation energy for each pathway can be determined. The pathway with the lower activation energy is the kinetically favored one. Studies consistently show a lower activation energy for attack at C-4. nih.gov
Evaluate Intermediate Stability: The relative energies of the isomeric Meisenheimer intermediates can be calculated to confirm the thermodynamic preference for C-4 substitution. researchgate.net
These theoretical models help to rationalize the experimentally observed regioselectivity and provide a predictive framework for designing new synthetic routes. While specific studies on this compound may be limited, the principles derived from studies on analogous heterocyclic systems are directly applicable and provide a robust understanding of its chemical behavior. researchgate.net
Derivatization Strategies and Synthetic Applications of 2,4 Dichloroquinolin 7 Amine
2,4-Dichloroquinolin-7-amine as a Versatile Synthetic Building Block in Organic Synthesis
This compound is a highly functionalized heterocycle that serves as a pivotal starting material in organic synthesis. Its versatility stems from the differential reactivity of its functional groups. The chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents. Concurrently, the primary amine at the C7 position can undergo a range of classic amine-based transformations, including acylation, alkylation, and diazotization.
The strategic manipulation of these sites allows chemists to build molecular complexity in a controlled manner. For instance, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position, enabling selective substitution. This differential reactivity is a cornerstone of its utility, providing a pathway to dissymmetrically functionalized quinoline derivatives. The presence of the amino group further enhances its synthetic potential, acting as a handle for attaching side chains, forming amides, or serving as a directing group. This trifunctional nature makes this compound a key intermediate for creating libraries of compounds with diverse pharmacological and material properties.
Reactivity of Functional Sites on this compound
| Position | Functional Group | Typical Reactions | Notes |
|---|---|---|---|
| C4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | More reactive than the C2-chloro group. Allows for selective substitution with various nucleophiles (e.g., amines, alcohols). |
| C2 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Less reactive than the C4-chloro group. Requires more forcing conditions for substitution. |
| C7 | Amine (-NH2) | Acylation, Alkylation, Diazotization, Sulfonylation | Can be converted to an azide (B81097) for "click chemistry" or modified to introduce a wide range of functional groups. |
Synthesis of Complex Polyheterocyclic Systems from this compound
The robust scaffold of this compound is an ideal platform for constructing more elaborate, multi-ring structures, which are often sought after in drug discovery and materials science.
A prominent application of quinoline derivatives is the synthesis of hybrid molecules containing a 1,2,3-triazole ring. nih.govresearchgate.net These hybrids are often synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com
The synthesis typically involves a multi-step process:
Diazotization of the Amine: The 7-amino group of the quinoline scaffold is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium.
Azide Formation: The diazonium salt is subsequently treated with sodium azide to yield the corresponding 7-azidoquinoline (B3037615) intermediate.
Cycloaddition: This azido-quinoline derivative is then reacted with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the quinoline scaffold to another molecular fragment. future-science.comnih.gov
This methodology allows for the modular assembly of diverse molecular structures, as a wide variety of substituted alkynes can be employed to generate extensive libraries of quinoline-triazole hybrids for biological screening. researchgate.netfuture-science.com
The functional groups on this compound can also be utilized to build fused polycyclic systems. While specific examples for Dinaphthonaphthyridines starting directly from this compound are specialized, the general principles of forming fused rings can be readily applied. Methodologies such as intramolecular Michael-type reactions and inverse electron-demand Diels-Alder reactions are powerful tools for ring construction. nih.govrsc.org
For instance, a synthetic sequence could involve:
Functionalization: Attaching a side chain to the C4 or C7 position that contains a suitable nucleophile or diene/dienophile.
Cyclization: Inducing an intramolecular reaction to form a new ring fused to the quinoline core. An intramolecular Michael addition could be employed by introducing a side chain with an activated methylene (B1212753) group, which could then attack an electrophilic center engineered elsewhere on the molecule. nih.gov
These strategies enable the synthesis of complex, rigid, and planar aromatic systems, which are of interest in fields such as electronics and medicinal chemistry for their potential to intercalate with DNA or interact with protein active sites. nih.gov The development of such fused systems from simple bifunctional fragments represents an efficient approach to molecular complexity. princeton.edu
Methodologies for the Introduction of Diverse Functional Groups via this compound
The derivatization of this compound relies on established chemical transformations that target its three reactive centers. The introduction of diverse functional groups is key to tuning the molecule's properties.
At the C4 and C2 Positions: Nucleophilic aromatic substitution is the primary method for modifying these positions. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms. By controlling reaction conditions (temperature, base, solvent), chemists can often achieve selective substitution at the more reactive C4 position, leaving the C2 position available for a subsequent, different modification.
At the C7-Amine Position: The primary aromatic amine is a versatile functional group. masterorganicchemistry.com
Acylation: Reaction with acid chlorides or anhydrides yields stable amides.
Alkylation: Introduction of alkyl groups can be achieved, though selectivity can be a challenge.
Diazotization and Subsequent Substitution: As mentioned previously, the amine can be converted to a diazonium salt, which is a valuable intermediate. This salt can then be substituted by a variety of groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions, or converted to an azide for click chemistry. future-science.com
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.
These methodologies allow for the systematic introduction of a vast array of functional groups, enabling fine-tuning of steric and electronic properties for specific applications. libretexts.orgresearchgate.net
Application of this compound Scaffolds in Combinatorial Chemistry Approaches
Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for high-throughput screening. The this compound scaffold is exceptionally well-suited for this purpose due to its multiple, orthogonally reactive sites.
A combinatorial library can be constructed by reacting the core scaffold with sets of different building blocks. For example:
A set of diverse amines (R¹-NH₂) is reacted with the C4-chloro position.
The resulting products are then reacted with a second set of nucleophiles (R²-X) at the C2 position.
Finally, the C7-amino group is modified using a third set of reagents (R³-Y), such as various acid chlorides.
This "scaffold ranking" approach allows for the exponential generation of a large number of unique products from a small number of starting materials. nih.gov The resulting library of systematically varied quinoline derivatives can then be screened against biological targets to identify lead compounds for drug discovery programs or to find materials with desired properties. nih.gov The efficiency of this process significantly accelerates the discovery pipeline.
General Methodologies for Amine Derivatization in Analytical and Synthetic Contexts
The derivatization of amines is a common practice in both synthesis and analytical chemistry to alter the properties of the parent molecule. mdpi.com For analytical purposes, especially in chromatography (GC and HPLC), derivatization is often necessary because many primary and secondary amines have poor chromatographic properties or lack a strong chromophore for UV-Vis detection. sigmaaldrich.com
Common derivatization strategies for amines include:
Acylation: Reacting the amine with an acylating agent (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) to form a more volatile and thermally stable amide. This is a widely used procedure for GC analysis. researchgate.net The introduction of fluorinated groups also allows for highly sensitive detection using an electron capture detector (ECD). researchgate.net
Silylation: Replacing the active hydrogen on the amine with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This reaction increases volatility and thermal stability, making the derivatives suitable for GC analysis. libretexts.org
Alkylation: Forming derivatives like carbamates by reacting the amine with alkyl chloroformates. These reagents are often less sensitive to water than acylating or silylating agents. researchgate.net
Labeling for HPLC: For HPLC analysis, amines are often derivatized with reagents that introduce a fluorescent or UV-absorbing tag. Examples include dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), which significantly enhance detection sensitivity. libretexts.org
These derivatization techniques modify polarity, increase volatility, improve chemical stability, and/or add a detectable tag, thereby facilitating the separation and quantification of amines in complex matrices. researchgate.net
Table of Compounds
Computational and Theoretical Studies on 2,4 Dichloroquinolin 7 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2,4-Dichloroquinolin-7-amine
Quantum chemical calculations offer a detailed view of the electronic characteristics of molecules, which is fundamental to understanding their reactivity and interaction mechanisms.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govdtic.mil DFT calculations can predict various properties, including molecular and electronic structures, for a series of related compounds. For instance, studies on similar heterocyclic systems have demonstrated that DFT can be used to analyze nonplanar structures, which can be rationalized in terms of occupied π orbitals. nih.gov
In the context of quinoline (B57606) derivatives, DFT has been employed to estimate properties like Henry's law constants, providing insights into their environmental distribution. dtic.mil This theoretical approach allows for the calculation of gas-phase electron affinities, which have been shown to correlate linearly with experimentally measured half-wave potentials. nih.gov Such correlations are valuable for predicting the electrochemical behavior of new compounds. DFT studies provide structural parameters, harmonic vibrational frequencies, and adiabatic and vertical electron affinities, all of which contribute to a comprehensive understanding of the molecule's properties. nih.gov
The distribution of electron density within a molecule is a key determinant of its chemical reactivity. Natural population analysis (NPA), a method to calculate the atomic charges, can reveal the most reactive sites within a molecule. For example, in a study of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives, NPA identified the most positively charged atoms, indicating them as likely sites for nucleophilic attack. nih.gov This type of analysis is crucial for predicting how a molecule like this compound might interact with other molecules or biological targets. The structure-activity relationship (SAR) studies of 4-aminoquinolines suggest that the 7-chloro and 4-amino groups are critical for their biological effects, which is related to their influence on the electron density distribution and subsequent interactions. nih.gov
Molecular Modeling and Docking Simulations for Interaction Analysis
Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These methods are widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological receptor.
Molecular docking studies provide detailed insights into the binding modes of ligands within the active sites of proteins. researchgate.netfrontiersin.orgmdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, in studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, docking analyses revealed specific hydrogen bonding patterns with amino acid residues like GLU166, LEU141, and CYS145. nih.gov
The geometry of the binding site and the complementary shape and chemical properties of the ligand are crucial for molecular recognition. researchgate.net By analyzing the docking poses of a series of compounds, researchers can understand the structural requirements for effective binding. frontiersin.orgnih.gov These studies often use various scoring functions to rank the binding affinities of different ligands, helping to prioritize compounds for further experimental testing. frontiersin.org The insights gained from docking can guide the design of new derivatives with improved binding affinity and selectivity. mdpi.comnih.gov
Predictive modeling of binding affinity is a key aspect of computational drug discovery. nih.govarxiv.org By combining molecular docking results with other computational methods, it is possible to predict the binding affinities of a series of analogous compounds. nih.gov These models often rely on identifying the key structural features and intermolecular interactions that contribute most significantly to the binding energy. nih.gov
For instance, machine learning methods can be used to develop models that predict the binding affinity of compounds based on their molecular descriptors. researchgate.net These models are trained on datasets of compounds with known binding affinities and can then be used to predict the affinities of new, untested compounds. arxiv.org Such predictive models are valuable for screening large libraries of virtual compounds and identifying those with the highest potential for biological activity. nih.govarxiv.org The analysis of trends within an analog series can reveal important structure-activity relationships, guiding the optimization of lead compounds. nih.gov
Conformational Analysis of this compound and Its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net The conformation of a molecule can have a significant impact on its biological activity, as it determines the molecule's shape and how it can interact with a receptor. nih.gov
For derivatives of this compound, understanding the preferred conformations of flexible side chains is crucial. Computational methods can be used to calculate the energy of different conformations and identify the most stable ones. This information is essential for building accurate models for molecular docking and for understanding how the molecule will present itself to a biological target. In some cases, specific conformations may be required for biological activity, and conformational analysis can help to identify derivatives that are more likely to adopt these active conformations. nih.gov
Prediction of Spectroscopic Properties through Theoretical Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in forecasting its vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netnih.goveurjchem.comresearchgate.net These computational studies begin with the optimization of the molecule's ground-state geometry.
The process typically involves using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to find the lowest energy conformation of the molecule. researchgate.netresearchgate.net Once the optimized structure is obtained, the same level of theory is used to calculate various molecular properties.
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical vibrational analysis is crucial for assigning the absorption bands observed in experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of these bands. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching, bending, or wagging of bonds between atoms (e.g., C-H, N-H, C-N, C-Cl, and vibrations of the quinoline ring system).
The Potential Energy Distribution (PED) analysis is often employed to provide a detailed description of each vibrational mode, quantifying the contribution of different internal coordinates to that mode. nih.gov It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, which generally leads to a good agreement between the theoretical and experimental wavenumbers. nih.gov
Table 1: Illustrative Predicted FT-IR Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹, Scaled) | Vibrational Mode Assignment (based on PED) |
| ~3450 | N-H Asymmetric Stretching |
| ~3350 | N-H Symmetric Stretching |
| ~3100 | Aromatic C-H Stretching |
| ~1620 | N-H Scissoring |
| ~1580 | C=C Aromatic Ring Stretching |
| ~1470 | C-N Stretching |
| ~1350 | C-H In-plane Bending |
| ~850 | C-H Out-of-plane Bending |
| ~750 | C-Cl Stretching |
Note: This table is illustrative. The exact values would be derived from specific DFT calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netlibretexts.org These calculations are usually performed in a simulated solvent environment (e.g., using the Integral Equation Formalism Polarizable Continuum Model - IEFPCM) to mimic experimental conditions, as chemical shifts are sensitive to the solvent. eurjchem.com The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). libretexts.org
Theoretical NMR predictions are invaluable for assigning signals in complex spectra and for confirming the chemical structure. By analyzing the calculated chemical shifts, one can predict which protons and carbons will be more shielded (appear at a higher field) or deshielded (appear at a lower field) based on their electronic environment within the molecule.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H on C3 | ~6.8 |
| H on C5 | ~7.8 |
| H on C6 | ~7.2 |
| H on C8 | ~7.5 |
| NH₂ | ~5.5 |
| ¹³C NMR | |
| C2 | ~150 |
| C3 | ~115 |
| C4 | ~145 |
| C4a | ~148 |
| C5 | ~125 |
| C6 | ~120 |
| C7 | ~140 |
| C8 | ~118 |
| C8a | ~142 |
Note: This table is illustrative. The exact values would be derived from specific DFT/GIAO calculations and referenced against TMS.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net
These calculations are often performed considering a solvent to provide more realistic predictions. eurjchem.com Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics during electronic excitation. scielo.br For this compound, the transitions would likely involve the π-electron system of the quinoline ring and the lone pair electrons of the amine nitrogen.
Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound in Ethanol
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |
| ~350 | > 0.1 | HOMO -> LUMO (π → π) |
| ~280 | > 0.1 | HOMO-1 -> LUMO (π → π) |
| ~250 | > 0.1 | HOMO -> LUMO+1 (π → π*) |
Note: This table is illustrative. The exact values would be derived from specific TD-DFT calculations.
Advanced Characterization Techniques for 2,4 Dichloroquinolin 7 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.
Assignment of ¹H NMR and ¹³C NMR Chemical Shifts
The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. In quinoline (B57606) derivatives, the protons and carbons of the heterocyclic and benzenoid rings exhibit distinct chemical shifts. The presence of substituents, such as the chloro and amine groups in 2,4-dichloroquinolin-7-amine, significantly influences these shifts.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of quinoline systems, the protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene (B151609) ring (H-5, H-6, H-7, H-8) resonate in different regions. acs.org The electronegativity of the nitrogen atom deshields the protons of the pyridine ring, causing them to appear at a lower field (higher ppm) compared to the protons of the benzene ring. acs.org For this compound, the two chlorine atoms at positions 2 and 4 would further influence the chemical shifts of the remaining protons on the quinoline ring. The amino group at position 7 will also have a notable effect on the chemical shifts of the adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the nitrogen atom and the substituents. Carbons bonded to electronegative atoms like chlorine and nitrogen will be deshielded and resonate at a lower field. The chemical shifts of the para carbon atoms (C-4) in aromatic amines can be used to evaluate the electronic effects of the amino group. mdpi.com
A detailed assignment of the ¹H and ¹³C NMR chemical shifts for this compound would require experimental data. However, based on general principles for substituted quinolines, the expected chemical shift ranges can be approximated.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.0-7.5 | C-2: ~150-155 |
| H-5 | ~7.5-8.0 | C-3: ~120-125 |
| H-6 | ~7.0-7.5 | C-4: ~145-150 |
| H-8 | ~7.8-8.2 | C-4a: ~125-130 |
| NH₂ | ~4.0-6.0 (broad) | C-5: ~120-125 |
| C-6: ~115-120 | ||
| C-7: ~140-145 | ||
| C-8: ~110-115 | ||
| C-8a: ~145-150 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Utilization of 2D NMR Techniques for Connectivity Mapping
While 1D NMR spectra provide information about the chemical shifts of individual nuclei, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule. acs.orgresearchgate.net Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful for quinoline derivatives.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-5 and H-6, and between H-6 and H-8, helping to definitively assign these protons in the benzene ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
The combination of these 2D NMR experiments allows for an unambiguous assignment of all proton and carbon signals, providing a complete structural map of the molecule. uncw.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Application of GC/MS for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. h-brs.denih.gov For a compound like this compound, GC-MS can be used to:
Confirm Purity: The gas chromatogram will show a single peak if the sample is pure, indicating the absence of volatile impurities.
Confirm Identity: The mass spectrum of the eluting peak provides the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the molecule, which can be compared to library data or predicted fragmentation pathways to confirm its identity. The analysis of amine compounds by GC-MS can sometimes be challenging due to their basicity and may require derivatization to improve chromatographic performance. h-brs.debre.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. srce.hr For this compound (C₉H₆Cl₂N₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is a critical step in the definitive identification of a new or synthesized compound.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Technique | Expected Information | Example Data |
| GC-MS | Retention time, Molecular ion peak (M⁺) with isotopic pattern, Fragmentation pattern | Retention Time: Dependent on GC conditions. M⁺: m/z 212 (for ³⁵Cl₂), 214 (for ³⁵Cl³⁷Cl), 216 (for ³⁷Cl₂) in an approximate 9:6:1 ratio. |
| HRMS | Exact mass of the molecular ion | Calculated Exact Mass for C₉H₆³⁵Cl₂N₂: 211.9908 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. srce.hr The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). These spectra provide a characteristic fingerprint of the functional groups present in a molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for:
N-H stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C=N and C=C stretching: The quinoline ring system will have a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine bonds will show stretching vibrations, typically in the lower frequency region of the spectrum (around 600-800 cm⁻¹).
Aromatic C-H stretching and bending: These vibrations will also be present in their characteristic regions.
The combination of IR and Raman spectroscopy can provide a comprehensive picture of the vibrational modes of the molecule, confirming the presence of key functional groups and providing further evidence for the proposed structure.
Interactive Data Table: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
| -NH₂ | Asymmetric Stretch | ~3450-3500 | Medium |
| -NH₂ | Symmetric Stretch | ~3350-3400 | Medium |
| Aromatic C-H | Stretch | ~3000-3100 | Strong |
| C=N, C=C | Ring Stretch | ~1400-1600 | Strong |
| -NH₂ | Scissoring | ~1600-1650 | Medium |
| C-Cl | Stretch | ~600-800 | Strong |
X-ray Crystallography for Solid-State Structure Determination
A pertinent example is the structural characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP∙H₂O), an analog that shares the 7-chloroquinoline (B30040) core. mdpi.com Single-crystal X-ray diffraction analysis revealed that this compound crystallizes in the monoclinic system with the P2₁/c space group. mdpi.com The asymmetric unit contains one molecule of the quinoline derivative and one water molecule, which plays a key role in the crystal's supramolecular assembly. mdpi.com Such detailed structural data is fundamental for verifying the identity and purity of a compound and for understanding its physicochemical properties. mdpi.com
| Parameter | Value |
|---|---|
| Compound | 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate |
| Chemical Formula | C₁₄H₁₆ClN₃·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Asymmetric Unit | One quinoline derivative and one water molecule |
Crystal Packing Analysis and Intermolecular Interactions
The study of crystal packing reveals how individual molecules are arranged in a crystal lattice, governed by various non-covalent intermolecular interactions. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are critical in determining the stability and physical properties of the solid material.
In the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, intermolecular hydrogen bonding is a dominant feature stabilizing the supramolecular network. mdpi.com The water molecule acts as a bridge, linking the quinoline derivative molecules through multiple hydrogen bonds, which results in the formation of a one-dimensional network. mdpi.com The analysis of intermolecular interactions in various 7-chloro-4-substituted quinolines has shown that the nature of the substituent group significantly influences the crystallization process and the resulting packing arrangement. rsc.org For instance, the presence of functional groups capable of acting as hydrogen bond donors or acceptors, such as hydroxyl or amino groups, often leads to predictable and robust hydrogen-bonding motifs. rsc.org The study of these interactions is crucial, as different packing arrangements (polymorphs) can lead to significant differences in properties like solubility and dissolution rate, which are vital in material science and pharmaceutical development. mdpi.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It serves as a crucial quality control step to validate the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For quinoline derivatives, this technique is routinely employed to confirm their successful synthesis. tandfonline.com For instance, in the synthesis of new 7-chloroquinoline derivatives, elemental analysis is used alongside spectroscopic methods (IR, NMR, MS) to unambiguously confirm the structures of the final products. tandfonline.com For the target compound, this compound, the theoretical elemental composition can be precisely calculated from its molecular formula, C₉H₆Cl₂N₂.
| Element | Molecular Formula | Molecular Weight (g/mol) | Theoretical Percentage |
|---|---|---|---|
| Carbon (C) | C₉H₆Cl₂N₂ | 213.07 | 50.73% |
| Hydrogen (H) | 2.84% | ||
| Chlorine (Cl) | 33.28% | ||
| Nitrogen (N) | 13.15% |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are powerful tools for the separation, identification, and purification of compounds from a mixture. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard practice in synthetic chemistry for monitoring reaction progress and assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for qualitative analysis. It can be used to quickly check the completeness of a reaction by observing the disappearance of starting materials and the appearance of the product spot. For quinoline alkaloids, specific solvent systems have been developed to achieve effective separation. For example, a mobile phase consisting of toluene-chloroform-diethyl ether-diethylamine has been used for the TLC analysis of Cinchona alkaloids on silica (B1680970) gel plates. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of conditions (stationary phase, mobile phase, temperature).
High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides high-resolution separation and is widely used for quantitative analysis and purity determination. Several HPLC methods have been developed for the analysis of quinoline derivatives. sielc.com For example, 4,7-dichloroquinoline (B193633), a precursor to the title compound, can be analyzed using a reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile (B52724) and water with a phosphoric acid modifier. mdpi.com Commercial suppliers of 4-amino-7-chloroquinoline, a closely related analog, often specify purity as determined by HPLC, with values typically at or above 96%. chemimpex.com The choice of column (e.g., Newcrom R1, BIST A+) and mobile phase composition is optimized to achieve efficient separation and sharp peak shapes for the specific analyte. sielc.commdpi.com
| Technique | Stationary Phase | Mobile Phase / Conditions | Analyte Class | Reference |
|---|---|---|---|---|
| TLC | Silica Gel | Toluene-Chloroform-Diethyl ether-Diethylamine (40:15:35:10 v/v) | Cinchona Alkaloids | researchgate.net |
| HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN) and water with phosphoric acid | 4,7-Dichloroquinoline | mdpi.com |
| HPLC | BIST A+ (Cation-Exchange) | Gradient of MeCN (80-60%) with 5 mM TMDAP formate (B1220265) buffer (pH 4.0) | Quinoline Yellow WS | sielc.com |
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on 2,4-Dichloroquinolin-7-amine
Academic research on this compound has primarily focused on its role as a key intermediate in the synthesis of more complex molecules. The two chlorine atoms at positions 2 and 4 of the quinoline (B57606) ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. mdpi.com The amino group at position 7 provides another site for modification, further expanding the synthetic possibilities. nih.gov
The synthesis of the parent 4,7-dichloroquinoline (B193633), a precursor to the title compound, has been well-documented. One established method involves the condensation of 3-chloroaniline (B41212) with diethyl oxaloacetate, followed by cyclization. wikipedia.org The introduction of the amino group at the 7-position can be achieved through various standard amination procedures.
Derivatives of this compound have been explored for their potential biological activities. For instance, related 4-aminoquinoline (B48711) derivatives have shown promise as antimalarial agents. nih.gov The core quinoline structure is a recognized pharmacophore, present in numerous approved drugs, highlighting the therapeutic potential of its derivatives. nih.gov
Identification of Unexplored Synthetic Avenues for this compound Derivatives
While the nucleophilic substitution at the C2 and C4 positions is a primary focus, there remain several unexplored avenues for creating novel derivatives of this compound.
One area of opportunity lies in the regioselective functionalization of the quinoline ring. nih.govmdpi.com Developing methods to selectively target one chlorine atom over the other would provide greater control over the synthesis of desired products. This could be achieved through the careful selection of nucleophiles, reaction conditions, and potentially the use of protecting groups.
Furthermore, the functionalization of the amino group at the C7 position offers a rich field for exploration. Acylation, alkylation, and the formation of Schiff bases are just a few examples of reactions that could be employed to create a diverse library of compounds. rsc.org The resulting derivatives could then be screened for a variety of applications.
Modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions could also be applied to the this compound scaffold. rsc.orgrsc.org These methods could enable the introduction of aryl, alkyl, and other functional groups at the chlorinated positions, leading to the synthesis of previously inaccessible derivatives.
Opportunities for Advanced Mechanistic Investigations in Quinoline Chemistry
The study of reaction mechanisms in quinoline chemistry provides fundamental insights that can guide the development of new synthetic methods. For this compound, there are significant opportunities for advanced mechanistic investigations.
A key area of interest is the mechanism of nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. mdpi.commdpi.com Detailed kinetic and computational studies could elucidate the factors that govern the regioselectivity of these reactions. mdpi.com Understanding the influence of the solvent, temperature, and the nature of the nucleophile on the reaction pathway would be invaluable for synthetic chemists.
The Combes quinoline synthesis, a classical method for preparing the quinoline backbone, offers another avenue for mechanistic exploration. wikipedia.orgsci-hub.se While the general mechanism is understood, there are still nuances to be explored, particularly concerning substituent effects on regioselectivity and reaction rates. wikipedia.org
Furthermore, investigating the mechanism of novel synthetic transformations, such as C-H activation and functionalization on the quinoline ring, presents a frontier in this field. rsc.orgrsc.org These studies could reveal new catalytic cycles and reactive intermediates, expanding the toolbox of quinoline chemists.
Potential Academic Applications of this compound in Materials Science and Catalysis Research
The versatile chemical nature of this compound and its derivatives suggests potential applications beyond medicinal chemistry, extending into materials science and catalysis.
In materials science, quinoline-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties of the quinoline ring through derivatization makes this compound an attractive starting material for the synthesis of novel organic electronic materials. mdpi.com
In the field of catalysis, quinoline derivatives can act as ligands for transition metal catalysts. nih.govnih.gov The nitrogen atom in the quinoline ring and the amino group at the 7-position can coordinate with metal centers, influencing the catalyst's activity and selectivity. By synthesizing a library of this compound derivatives, researchers could develop new and improved catalysts for a variety of organic transformations. For instance, copper complexes with quinoline derivatives have shown catalytic activity in oxidation reactions. mdpi.com
The Role of Computational Chemistry in Guiding Future Research on this compound Systems
Computational chemistry has become an indispensable tool in modern chemical research, and it is poised to play a significant role in guiding future studies on this compound systems.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. nih.govarabjchem.org These calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable insights for synthetic planning. nih.govacs.org
Molecular docking simulations can be used to predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. scirp.orgnih.gov This in silico approach can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.netfrontiersin.org
Furthermore, computational studies can be used to elucidate reaction mechanisms, as mentioned previously. acs.orgrsc.org By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control reaction outcomes. This knowledge can then be used to optimize reaction conditions and develop more efficient synthetic routes. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dichloroquinolin-7-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 7-chloroquinolin-4-amine are synthesized using ethanol as a solvent and sodium hydroxide as a base, followed by purification via dry flash column chromatography . Optimization involves adjusting stoichiometric ratios (e.g., excess amine), temperature control (0°C for exothermic steps), and solvent selection (e.g., THF for improved solubility of intermediates) .
- Key Variables : Reaction time (1–24 hours), molar ratios (amine:aldehyde ≈ 1:1.5), and post-reaction workup (e.g., saturated NaHCO₃ for neutralization) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹ for amines) .
- NMR (¹H/¹³C) : Resolves substituent positions on the quinoline ring (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Validation : Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .
Advanced Research Questions
Q. How do structural modifications at the 4-position of this compound influence its biological activity?
- SAR Insights : Substitution with electron-withdrawing groups (e.g., –CF₃) enhances antimalarial activity by increasing electrophilicity at the quinoline core. Conversely, bulky groups (e.g., benzhydrylpiperazine) reduce solubility but improve target specificity .
- Experimental Design : Synthesize analogs (e.g., 4-methoxybenzyl or 4-fluorobenzyl derivatives) and compare IC₅₀ values in in vitro assays (e.g., parasite growth inhibition) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Approach :
Reproducibility Checks : Verify purity (HPLC ≥95%) and storage conditions (e.g., inert atmosphere for air-sensitive derivatives) .
Control Experiments : Include positive controls (e.g., chloroquine for antimalarial studies) and assess solvent effects (DMSO vs. aqueous buffers) .
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol discrepancies .
Q. How can computational modeling predict the degradation pathways of this compound under oxidative conditions?
- Methods :
- DFT Calculations : Simulate bond dissociation energies (e.g., C–Cl cleavage at the 2-position) to identify labile sites .
- LC-MS/MS : Track degradation products (e.g., quinoline-7-amine after dechlorination) in accelerated stability studies (40°C/75% RH) .
Methodological Considerations
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store in amber vials at –20°C under nitrogen to prevent hydrolysis/oxidation .
- Handling : Use gloveboxes for air-sensitive reactions and LC-MS-grade solvents to minimize impurities .
Q. How can researchers design dose-response studies to evaluate the cytotoxicity of this compound derivatives?
- Protocol :
Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK-293) .
Dosing : Test 5–7 concentrations (0.1–100 µM) over 48–72 hours .
Endpoints : Measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) .
Data Analysis and Reporting
Q. How should researchers address variability in synthetic yields across different batches?
- Troubleshooting :
- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading .
- Quality Control : Implement in-line FTIR for real-time reaction monitoring .
Q. What metrics are critical when comparing the ligand efficiency of this compound derivatives in enzyme inhibition?
- Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
